1-(3,4-Dimethoxyphenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
1-(3,4-Dimethoxyphenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS: 887201-31-2) is a bicyclic heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core partially saturated at positions 1–2. The molecule is substituted at position 1 with a 3,4-dimethoxyphenyl group and at position 2 with a phenylsulfonyl moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors influenced by electron-withdrawing substituents . Its synthesis typically involves hydrogenation or alkylation strategies, as seen in related tetrahydropyrrolopyrazine derivatives .
Properties
IUPAC Name |
2-(benzenesulfonyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-26-19-11-10-16(15-20(19)27-2)21-18-9-6-12-22(18)13-14-23(21)28(24,25)17-7-4-3-5-8-17/h3-12,15,21H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRQMAJOJABSEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethoxyphenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS Number: 900011-56-5) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C21H22N2O4S
- Molecular Weight : 398.5 g/mol
- Structure : The compound features a complex structure that includes a tetrahydropyrrolo framework and a phenylsulfonyl group, which may contribute to its biological activity.
Recent studies have suggested various mechanisms through which this compound may exert its biological effects:
- Inhibition of Enzymatic Activity : The sulfonamide moiety in the compound is known to interact with various enzymes. For example, sulfonamides often exhibit inhibitory effects on carbonic anhydrases and other enzymes involved in metabolic pathways.
- Molecular Docking Studies : Computational studies have demonstrated that the compound can bind effectively to target proteins, indicating potential as a lead compound for drug development. These studies often utilize molecular docking techniques to predict binding affinities and modes of action.
- Antioxidant Activity : Preliminary in vitro studies suggest that compounds with similar structures may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Biological Activity
The biological activities of this compound have been evaluated in various contexts:
- Anticancer Activity : Some derivatives of tetrahydropyrrolo compounds have shown promising results against different cancer cell lines. For instance, related compounds have demonstrated cytotoxic effects against breast cancer (T47D) and colon cancer (HCT-116) cell lines with IC50 values indicating significant potency.
- Antimicrobial Activity : Research into related pyrazole compounds has revealed antibacterial properties against pathogenic bacteria. This suggests that the target compound may also exhibit similar activities.
Case Study 1: Anticancer Potential
A study investigating the effects of structurally similar compounds on cancer cell lines found that certain derivatives exhibited IC50 values as low as 6.2 μM against HCT-116 cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of BACE1 (Beta-site APP-cleaving enzyme 1), a target for Alzheimer's disease treatment. Compounds structurally related to the target molecule showed significant inhibition in vitro, suggesting potential neuroprotective effects.
Data Table: Biological Activities Summary
| Activity Type | Model System | Observed Effect | IC50 (μM) |
|---|---|---|---|
| Anticancer | HCT-116 (Colon Cancer) | Cytotoxicity | 6.2 |
| Anticancer | T47D (Breast Cancer) | Cytotoxicity | 27.3 |
| Enzyme Inhibition | BACE1 | Inhibition | Varies |
| Antimicrobial | Pathogenic Bacteria | Antibacterial | Varies |
Comparison with Similar Compounds
Comparison with Similar Compounds
The tetrahydropyrrolo[1,2-a]pyrazine scaffold is versatile, with modifications at positions 1 and 2 significantly altering biological activity, enantioselectivity, and synthetic accessibility. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison of Tetrahydropyrrolo[1,2-a]pyrazine Derivatives
Pharmacological Profiles
- AS-3201 : A clinical-stage aldose reductase inhibitor, its spiro-pyrrolidine moiety enhances binding to the enzyme’s hydrophobic pocket .
- Dichlorophenyl Derivative : The 3,4-dichlorophenylethyl group may improve blood-brain barrier penetration, suggesting neuroactive applications .
- Target Compound : The phenylsulfonyl group could enhance solubility and target engagement in enzyme inhibition assays, though specific data are pending .
Structural and Electronic Effects
- Bulkiness : Spiro-annulated derivatives (e.g., AS-3201) exhibit constrained conformations, optimizing steric complementarity with biological targets .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for preparing 1-(3,4-Dimethoxyphenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine?
- The synthesis involves multi-step pathways, including condensation reactions to introduce aromatic substituents and cyclization to form the pyrrolo[1,2-a]pyrazine core. Key steps include:
- Controlled temperature (0–25°C) for intermediate stability.
- Solvent optimization (e.g., THF or ethanol) to improve yield.
- Use of catalysts (e.g., Lewis acids) to promote cyclization .
- Purification often requires column chromatography (hexane/ethyl acetate gradients) and spectroscopic validation (NMR, IR) .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Assigns proton and carbon environments, especially for distinguishing diastereotopic hydrogens in the tetrahydropyrrolo ring .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight and fragmentation patterns.
- IR Spectroscopy : Identifies sulfonyl (S=O, ~1350 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .
- 2D NMR (COSY, HSQC) : Resolves signal overlap in complex aromatic regions .
Q. How is the compound’s purity validated for biological testing?
- HPLC with UV detection (λ = 254 nm) ensures >95% purity.
- Thermogravimetric Analysis (TGA) : Detects residual solvents or decomposition products .
Advanced Research Questions
Q. How can researchers optimize low yields in the cyclization step?
- Microwave-assisted synthesis reduces reaction time and improves regioselectivity.
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility.
- Catalyst tuning : Transition-metal catalysts (e.g., Pd/C) may accelerate ring closure .
- In situ monitoring via TLC or LC-MS identifies side products for iterative optimization .
Q. What methodologies resolve contradictions in biological activity data across studies?
- Standardized assay conditions : Replicate experiments under controlled pH, temperature, and cell lines.
- Metabolic stability testing : Assess compound degradation in vitro (e.g., liver microsomes).
- Control compounds : Include structurally similar analogs to isolate substituent effects (e.g., comparing dimethoxy vs. chloro-phenyl derivatives) .
Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies?
- Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases or GPCRs).
- DFT (Density Functional Theory) : Calculates electronic properties (e.g., HOMO/LUMO) to correlate with reactivity.
- MD (Molecular Dynamics) simulations : Evaluate conformational stability in biological membranes .
Methodological Recommendations
- Synthetic Challenges : Prioritize protecting groups for methoxy substituents to prevent demethylation during acidic conditions .
- Analytical Pitfalls : Use deuterated DMSO in NMR to detect trace impurities .
- Biological Assays : Pair in vitro results with in silico ADMET predictions to prioritize lead candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
